ZL-28-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

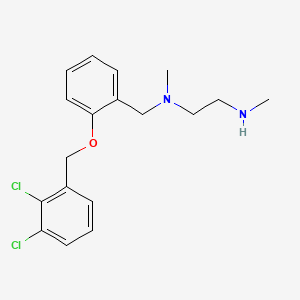

Molecular Formula |

C18H22Cl2N2O |

|---|---|

Molecular Weight |

353.3 g/mol |

IUPAC Name |

N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C18H22Cl2N2O/c1-21-10-11-22(2)12-14-6-3-4-9-17(14)23-13-15-7-5-8-16(19)18(15)20/h3-9,21H,10-13H2,1-2H3 |

InChI Key |

QRJNXZKQNLRQEY-UHFFFAOYSA-N |

Canonical SMILES |

CNCCN(C)CC1=CC=CC=C1OCC2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

ZL-28-6: A Potent and Selective CARM1 Inhibitor for Research and Drug Development

An In-depth Technical Guide on the Mechanism of Action of ZL-28-6

This technical guide provides a comprehensive overview of the core mechanism of action of this compound, a potent inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). Designed for researchers, scientists, and drug development professionals, this document details the inhibitor's biochemical properties, its impact on cellular signaling pathways, and the experimental methodologies used for its characterization.

Introduction to CARM1 (PRMT4)

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that belongs to the protein arginine methyltransferase (PRMT) family.[1][2] As a type I PRMT, CARM1 catalyzes the transfer of methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues in both histone and non-histone protein substrates.[2][3] This process results in the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[3]

CARM1 plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA processing, DNA damage repair, and cell cycle control.[1][4] Its function as a transcriptional coactivator is well-established, where it methylates histone H3 at arginines 17 and 26 (H3R17me2a and H3R26me2a), leading to chromatin remodeling and gene activation.[5] Furthermore, CARM1 methylates a diverse array of non-histone proteins, such as p300/CBP, BRCA1, and BAF155, thereby modulating their functions in various signaling pathways.[6] Dysregulation of CARM1 activity has been implicated in the pathogenesis of several diseases, most notably cancer, making it an attractive therapeutic target.[2][3]

This compound: A Potent CARM1 Inhibitor

This compound is a small molecule inhibitor identified as a potent and effective antagonist of CARM1 activity within cellular contexts.[7][8] It is classified as a type I PRMT inhibitor and has demonstrated significant potential for use in cancer research.[7][8]

Quantitative Data

The following table summarizes the available quantitative data for the this compound inhibitor.

| Parameter | Value | Reference |

| IC50 (CARM1) | 18 nM | [7][8] |

| CAS Number | 2739807-18-0 | [7] |

Mechanism of Action

This compound functions as a type I PRMT inhibitor, directly targeting the enzymatic activity of CARM1.[7][8] By inhibiting CARM1, this compound prevents the methylation of both histone and non-histone substrates, thereby interfering with the downstream cellular processes regulated by CARM1. The precise mode of inhibition (e.g., SAM-competitive or substrate-competitive) for this compound is not explicitly detailed in the provided search results, but potent, small molecule inhibitors of methyltransferases often act by competing with the SAM cofactor.

Impact on CARM1-Mediated Signaling Pathways

CARM1 is a key regulator in several critical signaling pathways. Inhibition of CARM1 by this compound is expected to modulate these pathways, leading to various cellular outcomes.

CARM1 plays a crucial role in the DNA damage response by methylating the coactivator p300 and histones, which facilitates the formation of a coactivator complex with BRCA1.[6] This complex is essential for the expression of cell cycle inhibitors like p21 and Gadd45, leading to cell cycle arrest and DNA repair.[6] Inhibition of CARM1 by this compound would disrupt this pathway, potentially sensitizing cancer cells to DNA-damaging agents.

CARM1 acts as a secondary coactivator for nuclear receptors, such as the estrogen receptor (ER), by methylating histone H3.[9] This activity is crucial for the transcriptional activation of target genes that drive the proliferation of hormone-dependent cancers. This compound, by inhibiting CARM1, can suppress the transcription of these oncogenic genes.

Experimental Protocols

The following sections describe general experimental protocols that are commonly used to characterize the activity and inhibition of CARM1. While specific protocols for this compound are detailed in the primary literature, these established methods provide a solid foundation for its evaluation.

Biochemical Assays for CARM1 Activity

This assay measures the incorporation of a radiolabeled methyl group from [³H]-SAM into a histone substrate.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant CARM1 enzyme, histone H3 substrate, [³H]-SAM, and the inhibitor (e.g., this compound) in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

-

Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper.

-

Washing: Wash the filter paper multiple times with a suitable buffer (e.g., sodium carbonate buffer) to remove unincorporated [³H]-SAM.

-

Scintillation Counting: Place the dried filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the CARM1 activity.

This method directly measures the methylation of a peptide substrate by CARM1.[3]

Protocol:

-

Reaction Setup: Combine CARM1 enzyme, a peptide substrate (e.g., derived from PABP1), SAM, and the inhibitor in an assay buffer.[10]

-

Incubation: Allow the reaction to proceed at room temperature for a set time.[10]

-

Quenching: Stop the reaction by adding an acid solution (e.g., formic acid).[10]

-

LC-MS/MS Analysis: Analyze the reaction mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the methylated and unmethylated peptide substrates.[3]

Cellular Assays for CARM1 Target Engagement

This assay assesses the ability of an inhibitor to block CARM1-mediated methylation of its endogenous substrates in cells.

Protocol:

-

Cell Treatment: Treat cultured cells (e.g., HEK293T or breast cancer cell lines) with varying concentrations of this compound for a specified duration (e.g., 48 hours).[1]

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for asymmetrically dimethylated substrates of CARM1 (e.g., anti-me2a-BAF155, anti-me2a-MED12).[1][2] Also, probe for total levels of the substrates and a loading control (e.g., β-actin).

-

Detection and Analysis: Use a suitable detection method (e.g., chemiluminescence) and quantify the band intensities to determine the extent of methylation inhibition.

Conclusion

This compound is a potent and valuable chemical probe for studying the biological functions of CARM1 and for exploring its therapeutic potential. Its mechanism of action, centered on the inhibition of CARM1's methyltransferase activity, leads to the modulation of key signaling pathways involved in cancer and other diseases. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel CARM1 inhibitors. For more specific details on the development and characterization of this compound, readers are encouraged to consult the primary publication by Liu Z, et al. in the Journal of Medicinal Chemistry, 2024.[7]

References

- 1. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 2. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "The role of CARM1 in global transcriptional regulation." by Niamh Coughlan [ir.lib.uwo.ca]

- 5. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Genetic evidence for partial redundancy between the arginine methyltransferases CARM1 and PRMT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Cellular Function of ZL-28-6: A Technical Guide to a Potent CARM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL-28-6 is a potent, selective, cell-permeable small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). With a half-maximal inhibitory concentration (IC50) of 18 nM, this compound serves as a critical tool for investigating the cellular functions of CARM1 and as a potential therapeutic agent, particularly in oncology.[1] The primary function of this compound in cells is the specific inhibition of CARM1's methyltransferase activity. This activity is crucial for the post-translational modification of a variety of protein substrates, including histones and non-histone proteins, which in turn regulate numerous fundamental cellular processes. This guide provides an in-depth overview of the cellular functions of this compound through its inhibition of CARM1, details key signaling pathways affected, presents quantitative data on CARM1 inhibition, and offers detailed protocols for relevant experimental validation.

Introduction to this compound and its Target: CARM1

This compound is a (2-(Benzyloxy)phenyl)methanamine derivative developed as a highly potent and selective inhibitor of CARM1.[1] Its mechanism of action is the direct suppression of the enzymatic activity of CARM1, a Type I protein arginine methyltransferase.

CARM1 catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within substrate proteins, resulting in the formation of asymmetric dimethylarginine (aDMA).[2] This modification is a critical epigenetic and signaling event. The enzymatic activity of CARM1 is essential for all of its known cellular functions, and thus, inhibitors like this compound are effective tools to incapacitate its roles in the cell.[3]

CARM1 is overexpressed in a multitude of cancers, including breast, prostate, lung, and liver cancer, as well as multiple myeloma, and its elevated expression often correlates with poor patient prognosis.[4][5] It plays a significant role in tumorigenesis, metastasis, and therapeutic resistance by modulating various cellular processes.[5]

Core Cellular Functions Modulated by this compound via CARM1 Inhibition

By inhibiting CARM1, this compound impacts a wide array of cellular processes. The primary consequences of CARM1 inhibition are disruptions in transcriptional regulation, RNA processing, and the modulation of key signaling pathways.

Transcriptional Regulation

CARM1 functions as a transcriptional coactivator for a diverse set of transcription factors, including nuclear hormone receptors (e.g., estrogen receptor α, androgen receptor), p53, NF-κB, and MYC.[6][7][8] this compound disrupts these functions by preventing CARM1-mediated methylation of:

-

Histone H3: CARM1 methylates arginine 17 (H3R17) and arginine 26 (H3R26) on the tail of histone H3.[9] These modifications (H3R17me2a, H3R26me2a) are generally associated with active chromatin and transcriptional activation. Inhibition by this compound would prevent the formation of these active chromatin marks at the promoters of CARM1 target genes.

-

Transcriptional Coactivators: CARM1 methylates other coactivators, such as p300/CBP and the p160 family of steroid receptor coactivators (e.g., SRC-3).[2][10] This methylation can enhance their activity and facilitate the assembly of transcriptional machinery.

-

Chromatin Remodeling Factors: A key non-histone substrate is BAF155, a core component of the SWI/SNF chromatin remodeling complex. CARM1-mediated methylation of BAF155 promotes tumor growth and metastasis.[6][11]

RNA Processing and Splicing

CARM1 methylates various RNA-binding proteins and components of the spliceosome.[12] A prominent substrate is the Poly(A)-Binding Protein 1 (PABP1).[13] By inhibiting the methylation of these factors, this compound can influence mRNA stability, processing, and translation, thereby affecting gene expression at a post-transcriptional level.

Cell Cycle Control and DNA Damage Response

CARM1 plays a role in cell cycle progression by regulating the expression of factors like Cyclin E1.[14] In the DNA damage response pathway, CARM1 is involved in the decision between cell cycle arrest/repair and apoptosis. It collaborates with p300 and BRCA1 to activate genes responsible for cell cycle arrest, such as p21.[7] Inhibition of CARM1 with this compound can therefore sensitize cancer cells to DNA damaging agents.

Cellular Metabolism

CARM1 can regulate cellular metabolism by methylating metabolic enzymes. For instance, it methylates pyruvate (B1213749) kinase M2 (PKM2), which promotes a shift towards aerobic glycolysis (the Warburg effect), a metabolic hallmark of cancer cells.[6]

Key Signaling Pathways Affected by this compound

The inhibitory action of this compound on CARM1 has significant downstream effects on major signaling cascades critical for cancer cell survival and proliferation.

Nuclear Receptor Signaling

This compound is expected to be a potent inhibitor of estrogen receptor (ER) and androgen receptor (AR) signaling pathways. CARM1 is a crucial coactivator for these receptors, and its inhibition would lead to the downregulation of hormone-dependent gene expression, making this compound a candidate for treating hormone-dependent cancers like ER-positive breast cancer and prostate cancer.

dot

Caption: this compound inhibits CARM1, blocking histone methylation and downstream gene expression in nuclear receptor signaling.

NF-κB Signaling Pathway

CARM1 is a coactivator for the NF-κB subunit p65, promoting the expression of genes involved in inflammation, survival, and proliferation. This compound can suppress NF-κB-dependent gene activation by preventing CARM1 from being recruited to target gene promoters and methylating histone H3.[8]

Caption: Workflow for an in vitro radiometric CARM1 methyltransferase assay.

Western Blot for Cellular Substrate Methylation

This protocol assesses the ability of this compound to inhibit CARM1 activity inside cells by measuring the methylation status of a known substrate, such as Histone H3 at Arginine 17 (H3R17me2a).

Materials:

-

Cell line of interest (e.g., MCF7, MDA-MB-231).

-

This compound.

-

Acid extraction buffer: 0.4 N H₂SO₄.

-

RIPA Lysis Buffer with protease inhibitors.

-

Primary antibodies: anti-H3R17me2a, anti-total Histone H3.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE equipment and PVDF membrane (0.2 µm pore size recommended for histones).

-

ECL detection reagent.

Procedure:

-

Cell Treatment: Plate cells and treat with a dose-range of this compound (e.g., 10 nM to 10 µM) and a DMSO vehicle control for 24-72 hours.

-

Histone Extraction (Acid Extraction Method): a. Harvest and wash cells with PBS. b. Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to lyse cells and isolate nuclei. c. Pellet nuclei and resuspend in 0.4 N H₂SO₄. Incubate with rotation at 4°C for at least 1 hour to extract basic histone proteins. [15] d. Centrifuge to pellet debris and transfer the supernatant containing histones to a new tube. e. Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: a. Load equal amounts of histone extract (e.g., 5-15 µg) onto a 15% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. A wet transfer at 30V for 70-90 minutes is recommended for low molecular weight histones. [14]5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate with primary antibody against H3R17me2a (e.g., 1:1000 dilution) overnight at 4°C. c. Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect signal using ECL reagent.

-

Analysis: Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control. Quantify band intensities to determine the ratio of H3R17me2a to total H3. A decrease in this ratio indicates successful CARM1 inhibition.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the inhibition of CARM1 by this compound affects the association of specific histone marks (like H3R17me2a) or transcription factors at particular gene promoters.

Materials:

-

Cells treated with this compound or DMSO.

-

Formaldehyde (B43269) (1% final concentration for cross-linking).

-

Glycine (125 mM final concentration for quenching).

-

ChIP Lysis and Dilution Buffers.

-

Sonicator.

-

ChIP-grade antibody (e.g., anti-H3R17me2a, or antibody against a transcription factor co-activated by CARM1).

-

Protein A/G magnetic beads.

-

Wash buffers of increasing stringency.

-

Elution buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

qPCR primers for target gene promoters.

Procedure:

-

Cross-linking: Treat cells with this compound. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells to release nuclei. Resuspend nuclei in a lysis buffer and sonicate to shear the chromatin into fragments of 200-600 bp.

-

Immunoprecipitation: a. Pre-clear the chromatin lysate with Protein A/G beads. b. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody. Use a non-specific IgG as a negative control. c. Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating the eluate at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, then purify the DNA using a spin column or phenol:chloroform extraction.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the promoter regions of known CARM1 target genes. A reduction in the signal for H3R17me2a at a specific promoter in this compound-treated cells compared to the control indicates successful target engagement and functional consequence.

Conclusion

This compound is a powerful chemical probe for dissecting the complex cellular roles of CARM1. Its primary function is the potent and selective inhibition of CARM1's methyltransferase activity. This inhibition leads to profound effects on gene transcription, RNA metabolism, cell cycle control, and key oncogenic signaling pathways. The data and protocols provided in this guide offer a comprehensive framework for researchers to utilize this compound in their investigations into CARM1 biology and to explore its therapeutic potential in cancer and other diseases driven by aberrant arginine methylation.

References

- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Modification [labome.com]

- 3. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 8. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone western blot protocol | Abcam [abcam.com]

- 14. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

ZL-28-6: A Selective CARM1 Inhibitor for Oncological Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), has emerged as a significant therapeutic target in various cancers due to its role in critical cellular processes such as transcriptional regulation, DNA damage response, and cell cycle control. ZL-28-6 is a potent and selective inhibitor of CARM1, demonstrating significant promise as a chemical probe for studying CARM1 function and as a potential lead compound for anticancer drug development. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and a summary of the key signaling pathways it modulates.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the (2-(benzyloxy)phenyl)methanamine (B111105) derivative class. It has been identified as a potent, type I PRMT inhibitor with high selectivity for CARM1.[1][2] Dysregulation of CARM1 activity is implicated in the progression of numerous cancers, including melanoma, making selective inhibitors like this compound valuable tools for research and therapeutic development.

Quantitative Data Presentation

The inhibitory activity of this compound against CARM1 has been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| CARM1 | 18 | In vitro enzymatic assay | [1][2] |

Further research is required to establish a comprehensive selectivity profile of this compound against other protein arginine methyltransferases (PRMTs).

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| Data not currently available. Further studies are needed to determine the antiproliferative effects of this compound in various cancer cell lines, such as A375, SK-MEL-28, and M14 for melanoma. |

Signaling Pathways and Experimental Workflows

CARM1 is a key regulator of multiple signaling pathways implicated in cancer development and progression. This compound, as a selective inhibitor, can be used to probe these pathways.

CARM1 Signaling in Transcriptional Activation

CARM1 acts as a transcriptional coactivator by methylating histones (primarily H3R17 and H3R26) and other non-histone proteins, leading to chromatin remodeling and gene expression.[3]

References

The Discovery and Development of ZL-28-6: A Novel CARM1 Inhibitor for Melanoma Treatment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metastatic melanoma remains a significant clinical challenge, necessitating the development of novel therapeutic strategies. Coactivator-associated arginine methyltransferase 1 (CARM1), a key enzyme in epigenetic regulation and signal transduction, has emerged as a promising target in oncology. This whitepaper details the discovery and preclinical development of ZL-28-6, a potent and selective inhibitor of CARM1, and its derivatives for the treatment of melanoma. We provide a comprehensive overview of the experimental methodologies employed in its evaluation, a summary of the key quantitative data, and a depiction of the relevant biological pathways and experimental workflows.

Introduction

Melanoma is the most aggressive form of skin cancer, with a high propensity for metastasis and resistance to conventional therapies. The dysregulation of epigenetic machinery, including histone methyltransferases, is increasingly recognized as a hallmark of cancer, including melanoma. CARM1, also known as PRMT4, is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Through its enzymatic activity, CARM1 modulates various cellular processes, including transcriptional activation, RNA processing, and DNA damage repair, which are critical for cancer cell proliferation and survival.[2][3] Notably, the expression of CARM1 is deregulated in melanoma, suggesting its potential as a therapeutic target.[4]

The development of small molecule inhibitors targeting CARM1 offers a promising avenue for therapeutic intervention. This guide focuses on this compound, a (2-(benzyloxy)phenyl)methanamine (B111105) derivative identified as a potent inhibitor of CARM1, and the subsequent development of its analogs for melanoma therapy.

Mechanism of Action: Targeting the CARM1 Signaling Pathway

This compound and its derivatives exert their anti-melanoma effects by directly inhibiting the enzymatic activity of CARM1. This inhibition disrupts the downstream signaling pathways regulated by CARM1, which are crucial for melanoma cell proliferation and survival.

Synthesis of this compound and Derivatives

The synthesis of this compound and its (2-(benzyloxy)phenyl)methanamine derivatives involves a multi-step process. A general synthetic scheme is outlined below. For specific details of reagents and conditions, please refer to the primary literature.

Quantitative Data Summary

The inhibitory activity of this compound and its derivatives against various protein arginine methyltransferases (PRMTs) and their anti-proliferative effects on melanoma cell lines were quantified. Key data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound and Key Derivatives

| Compound | Target | IC50 (nM) |

| This compound | Type I PRMTs | 18 |

| Compound 17e | CARM1 | 2 ± 1 |

Data sourced from primary research literature.

Table 2: Anti-proliferative Activity of Key Derivatives against Melanoma Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Compound 17e | A375 | Data not available in abstract |

| Compound 17e | SK-MEL-28 | Data not available in abstract |

Detailed IC50 values for cell lines are typically found in the full text of the research article.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound and its derivatives.

In Vitro CARM1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the methyltransferase activity of CARM1.

Protocol:

-

Recombinant CARM1 enzyme is incubated with a histone H3 substrate and the methyl donor, S-adenosyl-L-[methyl-3H]methionine.

-

Various concentrations of the test compound (e.g., this compound) are added to the reaction mixture.

-

The reaction is allowed to proceed at 37°C for a specified time.

-

The reaction is then stopped, and the amount of radiolabeled methyl group incorporated into the histone substrate is quantified using a scintillation counter.

-

IC50 values are calculated from the dose-response curves.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein within a cellular environment.

Protocol:

-

Intact melanoma cells are treated with the test compound or vehicle control.

-

The treated cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction of the target protein (CARM1) is separated from the aggregated, denatured protein by centrifugation.

-

The amount of soluble CARM1 at each temperature is quantified by Western blotting.

-

Ligand binding is confirmed by a shift in the melting curve of CARM1 to a higher temperature in the presence of the compound.

Cell Viability Assay

The anti-proliferative effects of the compounds on melanoma cells are determined using assays such as the MTT or CCK-8 assay.[6]

Protocol:

-

Melanoma cells (e.g., A375, SK-MEL-28) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

-

A reagent (MTT or CCK-8) is added to each well, which is converted into a colored product by viable cells.

-

The absorbance of the colored product is measured using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.

Melanoma Xenograft Model

The in vivo efficacy of the lead compounds is evaluated in a mouse xenograft model.

Protocol:

-

Human melanoma cells are implanted subcutaneously into the flank of immunodeficient mice.

-

Once tumors reach a specified volume, the mice are randomized into treatment and control groups.

-

The treatment group receives the test compound (e.g., compound 17e) via a specified route and schedule, while the control group receives a vehicle.

-

Tumor growth and the general health of the mice are monitored regularly.

-

At the end of the study, the tumors are excised, and their weight and volume are measured to assess the anti-tumor efficacy of the compound.[7]

Conclusion and Future Directions

The discovery and preclinical evaluation of this compound and its derivatives, particularly compound 17e, have demonstrated their potential as potent and selective CARM1 inhibitors for the treatment of melanoma. The in vitro and in vivo data suggest that targeting CARM1 is a viable therapeutic strategy for this malignancy.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of these compounds and to conduct more extensive preclinical safety and efficacy studies. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective treatments for melanoma.

References

- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Deregulation of protein methylation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

ZL-28-6: A Potent and Selective CARM1 Inhibitor for Epigenetic Modulation in Oncology

An In-depth Technical Guide on the Mechanism and Effect of ZL-28-6 on Histone Arginine Methylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4). Herein, we delve into its mechanism of action, its profound effects on histone arginine methylation, and its potential as a therapeutic agent in oncology. This document consolidates key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways involved.

Executive Summary

This compound is a highly potent, small molecule inhibitor of CARM1, a type I protein arginine methyltransferase that plays a critical role in transcriptional regulation through the methylation of histone and non-histone proteins. Dysregulation of CARM1 activity is implicated in the pathogenesis of various cancers, including melanoma and breast cancer, making it a compelling target for therapeutic intervention. This compound exhibits a strong inhibitory effect on the enzymatic activity of CARM1, leading to a reduction in key histone arginine methylation marks, and demonstrating anti-proliferative effects in cancer cell lines. This guide serves as a technical resource for researchers exploring the therapeutic potential of CARM1 inhibition.

This compound: Mechanism of Action and Biochemical Potency

This compound is a derivative of (2-(benzyloxy)phenyl)methanamine (B111105) and has been identified as a potent and selective inhibitor of CARM1.[1] Its primary mechanism of action is the direct inhibition of the methyltransferase activity of CARM1, preventing the transfer of a methyl group from the S-adenosyl-L-methionine (SAM) cofactor to arginine residues on its substrates.

Quantitative Data on this compound and Analogs

The inhibitory potency of this compound and its close analog, TP-064, has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | Biochemical | CARM1 | 18 | [1] |

| TP-064 | Biochemical | PRMT4 (CARM1) | < 10 | |

| TP-064 | Cellular | BAF155 methylation | 340 ± 30 | |

| TP-064 | Cellular | MED12 methylation | 43 ± 10 |

Table 1: Inhibitory Potency of this compound and the analogous CARM1 inhibitor TP-064 against CARM1 and its substrates.

Effect of CARM1 Inhibition on Histone Arginine Methylation

CARM1 primarily catalyzes the asymmetric dimethylation of arginine residues on histone H3, specifically at positions 17 (H3R17me2a) and 26 (H3R26me2a). These modifications are generally associated with transcriptional activation. Inhibition of CARM1 by molecules like this compound is expected to decrease the levels of these histone marks, thereby modulating gene expression.

While specific quantitative data on the reduction of H3R17me2a and H3R26me2a by this compound in cells is not yet published, studies on potent CARM1 inhibitors like TP-064 have demonstrated a marked reduction in these nuclear histone methylation marks.

CARM1 Signaling Pathway in Triple-Negative Breast Cancer

In triple-negative breast cancer (TNBC), CARM1 has been shown to play a crucial role in promoting proliferation, invasion, and stemness by coordinating with the Hypoxia-Inducible Factor 1-alpha (HIF1A).[2][3][4] Under hypoxic conditions, HIF1A recruits CARM1 to the promoters of key oncogenes. CARM1 then methylates histone H3 at these promoters, leading to transcriptional activation of genes involved in critical cancer-related pathways, including the cell cycle, Wnt signaling, and VEGF signaling.[2][3][4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of CARM1 inhibitor activity. The following are standard protocols for key assays.

In Vitro CARM1 Enzymatic Assay (Radiometric)

This protocol describes a radiometric assay to determine the in vitro inhibitory potency of compounds against CARM1 using a histone H3 peptide as a substrate.

Materials:

-

Recombinant human CARM1 enzyme

-

Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT

-

This compound or other test compounds dissolved in DMSO

-

Scintillation cocktail

-

Filter plates and vacuum manifold

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant CARM1, and the histone H3 peptide substrate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a microplate.

-

Initiate the enzymatic reaction by adding [³H]-SAM to the reaction mixture.

-

Incubate the plate at 30°C for 1 hour with gentle agitation.

-

Stop the reaction by adding an appropriate quenching buffer.

-

Transfer the reaction mixture to a filter plate to capture the methylated peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of Histone H3 Arginine Methylation

This protocol outlines the steps to assess the effect of this compound on the cellular levels of H3R17me2a and H3R26me2a.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels (15% or 4-20% gradient recommended for histones)

-

PVDF or nitrocellulose membranes (0.2 µm pore size recommended)

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-H3R17me2a, anti-H3R26me2a, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of this compound or vehicle control (DMSO) for 24-72 hours.

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate.

-

Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer. Heat the samples at 70-95°C for 5-10 minutes. Note: Some protocols advise against boiling samples for histone analysis to prevent aggregation.

-

SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize the methylated histone signal to the total histone H3 signal to determine the relative change in histone methylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a CARM1 inhibitor like this compound.

Conclusion and Future Directions

This compound represents a promising chemical probe and a potential therapeutic lead for cancers driven by CARM1 dysregulation. Its high potency and selectivity make it an invaluable tool for elucidating the complex roles of CARM1 in cellular processes and disease. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as the exploration of combination therapies to enhance its anti-cancer efficacy. The continued investigation of this compound and other CARM1 inhibitors will undoubtedly pave the way for novel epigenetic therapies in oncology.

References

- 1. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Activity Analysis of the Proteins that Regulate Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of ZL-28-6 on Gene Transcription in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on a specific molecule designated "ZL-28-6" is not publicly available. This guide has been constructed using data from analogous small molecule inhibitors of transcriptional machinery in cancer cells, with a focus on Cyclin-Dependent Kinase 9 (CDK9) inhibitors, to serve as a representative technical whitepaper.

Executive Summary

Dysregulated gene transcription is a hallmark of cancer, enabling uncontrolled proliferation and survival.[1] Small molecule inhibitors that target key components of the transcriptional machinery represent a promising therapeutic strategy. This document provides a technical overview of the mechanistic impact of a representative small molecule, herein referred to as this compound, on gene transcription in cancer cells. This compound is presented as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. By inhibiting CDK9, this compound leads to the downregulation of key oncogenes and anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells. This guide details the underlying signaling pathways, presents quantitative data on its effects, and provides comprehensive experimental protocols for its characterization.

Introduction to Transcriptional Regulation in Cancer

Cancer cells are critically dependent on aberrant transcriptional programs to maintain their malignant phenotype.[2][3] This often involves the overexpression or hyperactivity of transcription factors such as MYC, NFκB, and STATs, which drive the expression of genes essential for cell growth, proliferation, and survival.[1] The transcriptional machinery itself, particularly the enzymes that control the process of transcriptional elongation, has emerged as a key therapeutic target.

The Role of CDK9 in Transcriptional Elongation

Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the catalytic core of the positive Transcription Elongation Factor b (P-TEFb).[2][4] P-TEFb plays a pivotal role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a critical rate-limiting step in the transcription of many genes. CDK9 phosphorylates the C-terminal domain (CTD) of Pol II at the Serine 2 position, as well as negative elongation factors, which facilitates the transition to productive transcriptional elongation.[2][4] Many cancers exhibit a heightened reliance on CDK9 activity to sustain the high levels of transcription required for their rapid growth and to express short-lived oncoproteins like MYC and Mcl-1.[4][5]

Mechanism of Action of this compound

This compound functions as a selective inhibitor of the ATP-binding site of CDK9.[2][5] By blocking the kinase activity of CDK9, this compound prevents the phosphorylation of the RNA Pol II CTD. This leads to the accumulation of paused Pol II at the promoters of target genes and a subsequent reduction in the output of their corresponding mRNAs. The genes most sensitive to CDK9 inhibition are often those with short-lived mRNA transcripts, including a number of potent oncogenes and anti-apoptotic proteins.

Signaling Pathway

The inhibition of the CDK9 signaling pathway by this compound initiates a cascade of events culminating in cancer cell death.

Caption: this compound inhibits CDK9, leading to decreased transcription of oncogenes and subsequent apoptosis.

Quantitative Data on the Effects of this compound

The efficacy of this compound has been quantified through various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC₅₀ (nM) |

| CDK9/Cyclin T1 | 5 |

| CDK1/Cyclin B | 580 |

| CDK2/Cyclin E | 350 |

| CDK4/Cyclin D1 | >1000 |

| CDK7/Cyclin H | 420 |

Data is representative and compiled from studies on selective CDK9 inhibitors.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (nM) |

| MOLM-13 | Acute Myeloid Leukemia | 25 |

| MV-4-11 | Acute Myeloid Leukemia | 30 |

| HCT116 | Colon Carcinoma | 150 |

| A549 | Non-Small Cell Lung Cancer | 220 |

GI₅₀ represents the concentration for 50% growth inhibition.

Table 3: Modulation of Target Gene Expression in MOLM-13 Cells (24h treatment)

| Gene | This compound (50 nM) - Fold Change in mRNA (vs. Vehicle) |

| MYC | -4.2 |

| MCL1 | -3.8 |

| CCND1 | -2.5 |

| GAPDH (Housekeeping) | -1.1 |

Fold change determined by RT-qPCR.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.

-

Procedure:

-

Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP.

-

This compound is added in a range of concentrations.

-

The reaction is allowed to proceed for 60 minutes at 30°C.

-

The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by capillary electrophoresis.

-

The IC₅₀ values are calculated from the dose-response curves.

-

Cell Proliferation Assay

-

Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control for 72 hours.

-

Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue).

-

Fluorescence is measured, and the GI₅₀ values are determined by non-linear regression analysis.

-

Quantitative Reverse Transcription PCR (RT-qPCR)

-

Objective: To quantify the changes in mRNA levels of target genes upon treatment with this compound.

-

Procedure:

-

Cancer cells are treated with this compound or vehicle for the desired time.

-

Total RNA is extracted using a suitable kit (e.g., RNeasy Kit).

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

The relative expression of target genes is calculated using the ΔΔCt method, normalized to a housekeeping gene.

-

Western Blotting

-

Objective: To detect changes in protein levels of CDK9 targets.

-

Procedure:

-

Cells are treated with this compound and lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and incubated with primary antibodies against target proteins (e.g., Phospho-Pol II Ser2, Mcl-1, MYC) and a loading control (e.g., β-actin).

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Experimental Workflow Diagram

Caption: Workflow for analyzing the molecular effects of this compound on cancer cells.

Conclusion and Future Directions

The representative data and methodologies presented in this guide illustrate a clear mechanism for the anti-cancer activity of a selective CDK9 inhibitor like this compound. By targeting the fundamental process of transcriptional elongation, this compound effectively downregulates the expression of key oncogenic drivers, leading to cell growth inhibition and apoptosis. This approach holds significant promise for the treatment of transcriptionally addicted cancers.

Future research should focus on:

-

In vivo efficacy studies in relevant cancer models.

-

Investigation of potential resistance mechanisms.

-

Exploration of combination therapies with other anti-cancer agents.

-

Identification of predictive biomarkers to select patients most likely to respond to treatment.

References

- 1. longdom.org [longdom.org]

- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetic regulation of gene expression in cancer: techniques, resources and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ZL-28-6 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of ZL-28-6, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), in a cell culture setting. The protocols outlined below are specifically tailored for researchers investigating the effects of this compound on cancer cells, with a focus on melanoma cell lines.

Introduction to this compound

This compound is a type I Protein Arginine Methyltransferase (PRMT) inhibitor with high selectivity for CARM1, exhibiting an IC50 value of 18 nM.[1] As an epigenetic modulator, CARM1 plays a crucial role in transcriptional regulation and has been identified as a promising therapeutic target in various cancers, including melanoma. This compound serves as a valuable tool for elucidating the biological functions of CARM1 and for preclinical evaluation of CARM1 inhibition as a cancer therapy.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from experiments with this compound.

Table 1: In Vitro Efficacy of this compound on Melanoma Cell Lines

| Cell Line | IC50 (nM) of this compound | Assay Type | Treatment Duration (hours) |

| SK-MEL-28 | Enter experimental data | Cell Viability (e.g., MTT, CCK-8) | 72 |

| A375 | Enter experimental data | Cell Viability (e.g., MTT, CCK-8) | 72 |

| Other | Enter experimental data |

Table 2: Effect of this compound on CARM1 Target Engagement

| Cell Line | Assay Type | This compound Concentration (µM) | Outcome |

| SK-MEL-28 | Western Blot (Substrate Methylation) | Enter experimental data | e.g., Reduction in PABP1 methylation |

| A375 | Cellular Thermal Shift Assay (CETSA) | Enter experimental data | e.g., Increased thermal stability of CARM1 |

Experimental Protocols

Melanoma Cell Culture

This protocol describes the routine culture of melanoma cell lines such as SK-MEL-28 and A375.

Materials:

-

Human melanoma cell lines (e.g., SK-MEL-28, A375)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 24-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing the basal medium (DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension.

-

Cell Plating for Experiments: Count the cells using a hemocytometer or automated cell counter. Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at the desired density and allow them to adhere overnight before treatment with this compound.

Cell Viability Assay (CCK-8/WST-8)

This assay measures cell proliferation and cytotoxicity.

Materials:

-

Melanoma cells in a 96-well plate

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for CARM1 Activity

This protocol assesses the inhibition of CARM1's methyltransferase activity by measuring the methylation of a known substrate, such as PABP1.

Materials:

-

Melanoma cells cultured in 6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-methyl-PABP1, anti-PABP1, anti-CARM1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to CARM1 in intact cells.

Materials:

-

Melanoma cells

-

This compound

-

PBS with protease inhibitors

-

PCR tubes

-

Thermal cycler or heating block

-

Equipment for cell lysis (e.g., for freeze-thaw cycles)

-

Western blot supplies (as in Protocol 3)

-

Primary antibody against total CARM1

Procedure:

-

Treat cultured cells with this compound or vehicle control for 1 hour at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 37°C water bath).

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

-

Transfer the supernatant (soluble protein fraction) to new tubes.

-

Analyze the amount of soluble CARM1 at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathway

Caption: CARM1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A typical experimental workflow for characterizing this compound.

References

Application Notes and Protocols for ZL-28-6 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL-28-6 is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1] CARM1 is a type I protein arginine methyltransferase that plays a critical role in transcriptional regulation, RNA processing, and signal transduction by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of CARM1 activity has been implicated in various cancers, including melanoma, making it a promising therapeutic target. This compound offers a valuable tool for investigating the biological functions of CARM1 and for preclinical evaluation of CARM1 inhibition as a therapeutic strategy.

These application notes provide detailed protocols for the use of this compound in a laboratory setting, including methods for assessing its biochemical and cellular activity, as well as its in vivo efficacy.

Biochemical and Cellular Activity

| Parameter | Value | Reference |

| Target | CARM1 (PRMT4) | [1] |

| IC50 | 18 nM | [1] |

| Selectivity Profile | Data not publicly available. Researchers are advised to determine the selectivity of this compound against other PRMTs (e.g., PRMT1, PRMT3, PRMT5, PRMT6, PRMT7) in their experimental system. | |

| Cellular EC50 | Data not publicly available for melanoma cell lines. Researchers are advised to determine the EC50 in their cell line of interest using the provided anti-proliferation protocol. |

CARM1 Signaling Pathway

CARM1 functions as a transcriptional coactivator. Upon recruitment to chromatin by transcription factors, it methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation. CARM1 also methylates various non-histone proteins, thereby influencing a wide range of cellular processes.

CARM1 Signaling Pathway Overview

Experimental Protocols

In Vitro Anti-Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of melanoma cell lines.

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. A final concentration range of 1 nM to 10 µM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

MTT Assay Workflow

Western Blot Analysis of CARM1 Substrate Methylation

This protocol is to assess the inhibition of CARM1 methyltransferase activity in cells by measuring the methylation of a known substrate, such as Histone H3 at Arginine 17 (H3R17me2a).

Materials:

-

Melanoma cell lines

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3R17me2a, anti-total Histone H3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot equipment

-

ECL reagent and imaging system

Procedure:

-

Treat cells with various concentrations of this compound and a vehicle control for 24-72 hours.

-

Lyse cells in RIPA buffer and determine protein concentration.

-

Crucially, for CARM1 substrates, do not boil the protein samples in SDS-PAGE loading buffer as this can cause aggregation. Instead, incubate at room temperature for 30 minutes before loading.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody against H3R17me2a overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using ECL.

-

Strip the membrane and re-probe for total Histone H3 and a loading control (e.g., GAPDH) to normalize the data.

-

Quantify band intensities to determine the dose-dependent decrease in H3R17me2a levels.

Cellular Thermal Shift Assay (CETSA)

This protocol confirms the direct binding of this compound to CARM1 in intact cells.

Materials:

-

Melanoma cell lines

-

This compound and vehicle control (DMSO)

-

PBS with protease inhibitors

-

Equipment for cell lysis (e.g., freeze-thaw cycles)

-

PCR machine or heating block

-

Western blot supplies and anti-CARM1 antibody

Procedure:

-

Treat cultured cells with this compound or vehicle control for 1 hour at 37°C.

-

Harvest and wash cells, then resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples across a temperature gradient (e.g., 40-60°C) for 3 minutes, followed by cooling.

-

Lyse the cells using three freeze-thaw cycles.

-

Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins.

-

Analyze the amount of soluble CARM1 in the supernatant at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct target engagement.

References

Application Notes and Protocols for ZL-28-6 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL-28-6 is a potent inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a type I protein arginine methyltransferase.[1] CARM1 plays a significant role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[2] Dysregulation of CARM1 has been implicated in the progression of several cancers, making it a compelling target for therapeutic development.[3][4] this compound, a (2-(benzyloxy)phenyl)methanamine (B111105) derivative, has been identified as a selective CARM1 inhibitor and is a valuable tool for investigating the biological functions of CARM1 and for preclinical cancer research, particularly in melanoma.[4]

These application notes provide detailed protocols for utilizing this compound in various in vitro assays to characterize its enzymatic and cellular activities.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and a structurally related, more potent analog, compound 17e. This data is derived from a study by Liu Z, et al. (2024) in the Journal of Medicinal Chemistry.[4]

| Compound | Target | IC50 (nM) | Assay Type | Cell Line(s) | Antiproliferative IC50 (µM) |

| This compound (Compound 6) | CARM1 | 18 | Biochemical | N/A | Not Available |

| Compound 17e | CARM1 | 2 ± 1 | Biochemical | N/A | Notable antiproliferative effects |

Note: Specific antiproliferative IC50 values for this compound in melanoma cell lines are not publicly available in the reviewed literature. Compound 17e is presented for context as a more potent derivative from the same chemical series.

Signaling Pathway and Experimental Workflow

Experimental Protocols

In Vitro CARM1 Enzymatic Activity Assay

This protocol is to determine the direct inhibitory effect of this compound on the enzymatic activity of CARM1.

Materials:

-

Recombinant human CARM1 enzyme

-

S-adenosyl-L-methionine (SAM), methyl donor

-

Histone H3 peptide (or other suitable CARM1 substrate)

-

This compound

-

Assay buffer (e.g., 20 mM Bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)

-

Detection reagents (e.g., radioisotope-based detection for ³H-SAM or antibody-based detection for methylated substrate)

Procedure:

-

Prepare a dilution series of this compound in the assay buffer. A suggested starting range is from 0.1 nM to 10 µM.

-

In a 96-well plate, add the recombinant CARM1 enzyme to each well.

-

Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the histone H3 peptide substrate and SAM.

-

Incubate the reaction mixture for a predetermined time (e.g., 1-2 hours) at 37°C.

-

Stop the reaction (e.g., by adding unlabeled SAM or a stop solution).

-

Quantify the amount of methylated substrate using an appropriate detection method.

-

Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is from 1 nM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of CARM1 Substrate Methylation

This protocol is to determine the effect of this compound on the methylation of CARM1 substrates within cells.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against methylated substrates (e.g., anti-asymmetric dimethylarginine), total substrate protein, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a desired duration (e.g., 24 or 48 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Prepare protein samples for SDS-PAGE. Note: CARM1 can form SDS-resistant aggregates upon heating. It is recommended to prepare samples without boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the change in substrate methylation relative to the total protein and loading control.

Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm the direct binding of this compound to CARM1 in intact cells.

Materials:

-

Cancer cell lines

-

This compound

-

PBS with protease inhibitors

-

Equipment for cell lysis (e.g., freeze-thaw cycles)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler or heating block

-

Western blot supplies

-

Primary antibody against CARM1

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

-

Lyse the cells by three freeze-thaw cycles (liquid nitrogen and room temperature).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble CARM1 protein in each sample by Western blot.

-

Plot the amount of soluble CARM1 against the temperature for both the vehicle and this compound treated samples to observe a thermal shift, indicating target engagement.

References

Application of ZL-28-6 in Melanoma Cell Lines: A Detailed Guide for Researchers

Introduction

ZL-28-6 is a potent type I protein arginine methyltransferase (PRMT) inhibitor with high selectivity for Coactivator-associated arginine methyltransferase 1 (CARM1).[1][2] CARM1 is a promising therapeutic target in various cancers, including melanoma, due to its role in transcriptional regulation and signal transduction. This compound and its derivatives, such as the even more potent compound 17e, have demonstrated significant anti-proliferative effects in melanoma cell lines, highlighting their potential as novel anti-cancer agents.[1][2] This document provides detailed application notes and protocols for researchers and drug development professionals interested in utilizing this compound in melanoma cell line studies.

Data Summary

The following tables summarize the quantitative data regarding the activity of this compound and its more potent derivative, 17e.

Table 1: In Vitro Inhibitory Activity of this compound and 17e against CARM1

| Compound | Target | IC50 (nM) |

| This compound | CARM1 | 18 |

| 17e | CARM1 | 2 ± 1 |

Data extracted from Liu et al., 2024.[1][2]

Table 2: Anti-proliferative Activity of this compound and 17e in Melanoma Cell Lines

| Compound | Cell Line | IC50 (µM) |

| This compound | A375 | Data not available in abstract |

| SK-MEL-28 | Data not available in abstract | |

| 17e | A375 | Data not available in abstract |

| SK-MEL-28 | Data not available in abstract |

Note: Specific IC50 values for melanoma cell lines were not available in the abstract. Access to the full publication is required for this data.

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of CARM1. CARM1 is a protein arginine methyltransferase that primarily methylates arginine residues on histone and non-histone proteins, leading to the regulation of gene transcription. In melanoma, CARM1 is implicated in pathways that promote cell proliferation and survival. By inhibiting CARM1, this compound disrupts these oncogenic signaling cascades, ultimately leading to a reduction in melanoma cell growth.

Caption: Inhibition of CARM1 by this compound in Melanoma Cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in melanoma cell lines.

Cell Culture and Maintenance

Objective: To maintain healthy melanoma cell lines (e.g., A375, SK-MEL-28) for subsequent experiments.

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-25, T-75)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture melanoma cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cells once with PBS. b. Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on melanoma cell lines.

Materials:

-

Melanoma cell lines

-

This compound (and derivative 17e)

-

96-well plates

-